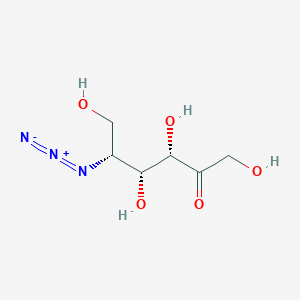

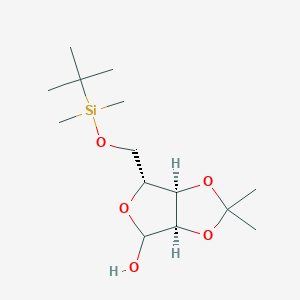

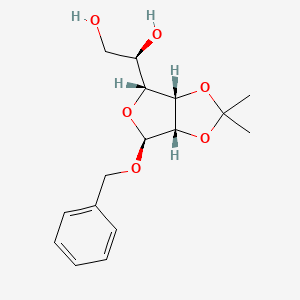

(3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- Synthesis Methodology : The synthesis of related azido compounds, such as methyl 3-azido-2,3-dideoxy-alpha-D-arabino-hexopyranoside, has been reported using specific chemical reactions and conditions. This compound adopts a 4C1 conformation and forms hydrogen-bonded helices in its crystal structure (Dąbrowska et al., 1999).

Molecular Structure Analysis

- Crystal Structure : The crystal structure data of methyl 3-azido-2,3-dideoxy-alpha-D-arabino-hexopyranoside, a related compound, reveals detailed insights into the conformation and molecular arrangement of azido compounds in general (Dąbrowska et al., 1999).

Chemical Reactions and Properties

- Reactivity with Azides : A study on the cycloaddition reaction between azides and in situ formed azaoxyallyl cations demonstrates an efficient pathway to synthesize related compounds like 1,2,3,4-tetrazines, highlighting the reactivity of azides (Xu et al., 2018).

Physical Properties Analysis

- Crystallographic Analysis : The crystallographic analysis of related azido compounds provides a comprehensive understanding of their physical structure and the implications for their physical properties (Dąbrowska et al., 1999).

Chemical Properties Analysis

- Chemical Stability and Reactivity : The research on the synthesis and characterization of various azido compounds, including their reactivity and stability under different conditions, provides a baseline understanding of the chemical properties of azido derivatives, which can be extrapolated to "(3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one" (Xu et al., 2018).

Scientific Research Applications

Enzymatic Synthesis and Derivative Production

The compound (3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one is involved in the enzymatic synthesis of polyhydroxylated derivatives. For instance, it is used in the preparation of 1,5-dideoxy-1,5-imino-d-talitol, a polyhydroxylated piperidine derivative, via enzyme-catalyzed condensation processes. This highlights its role in the synthesis of complex organic compounds with potential biological activities (Lees & Whitesides, 1992).

Conformational Analysis in Chemistry

The azido group in molecules like (3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one can influence the overall conformation of the molecule. Studies have been conducted on azidoprolines, closely related structures, to understand the 'azido gauche effect' which significantly impacts the molecule's conformation and stability. Such insights are crucial for designing molecules with desired shapes and properties for specific applications (Sonntag et al., 2006).

Precursor in Synthesis of Complex Molecules

The compound also serves as a precursor in the synthesis of various complex molecules. For instance, it has been used in the total synthesis of protected forms of analogs for C-glycosides of neuraminic acid. This type of synthesis is significant in creating complex molecules that mimic natural substances, potentially leading to new therapeutic agents (Carrel & Vogel, 2000).

Role in Developing Anti-HIV Agents

Although the direct use of (3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one in anti-HIV agents was not found, its structural analogs have been explored in this field. The research into azido-containing molecules, like azido analogs of 5,6-dimethylxanthenone-4-acetic acid, demonstrates the potential of such structures in developing new therapeutic agents, particularly in photoaffinity labeling for identifying molecular targets (Palmer et al., 2007).

properties

IUPAC Name |

(3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-3(1-10)5(13)6(14)4(12)2-11/h3,5-6,10-11,13-14H,1-2H2/t3-,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFVGJJQAVTZMQ-UYFOZJQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)N=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)N=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 57356867 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)

![potassium;[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1139994.png)